(Rac)-Valsartan-d9: A Technical Guide to Synthesis and Characterization
(Rac)-Valsartan-d9: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Valsartan-d9, a deuterated isotopologue of the angiotensin II receptor blocker, Valsartan. This document details a plausible synthetic route, experimental protocols, and the analytical techniques used to verify the structure, purity, and isotopic enrichment of the final compound. (Rac)-Valsartan-d9 is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the accurate quantification of Valsartan in biological matrices.[1]
Synthesis of (Rac)-Valsartan-d9
The synthesis of (Rac)-Valsartan-d9 involves a multi-step process that culminates in the acylation of a key intermediate with a deuterated acylating agent. The general strategy is to first construct the core biphenyl tetrazole moiety linked to a racemic valine derivative, followed by the introduction of the deuterated pentanoyl group.
Synthetic Pathway Overview
The synthesis can be logically divided into two main stages: the preparation of the deuterated acylating agent, pentanoyl-d9 chloride, and the synthesis of the valsartan precursor followed by the final acylation. A common route for the valsartan backbone involves a Negishi or Suzuki-Miyaura coupling reaction.[2][3] Here, we present a convergent synthesis strategy.
Caption: Plausible synthetic pathway for (Rac)-Valsartan-d9.
Experimental Protocols
Step 1: Synthesis of Pentanoyl-d9 Chloride
This protocol is based on the general synthesis of acyl chlorides from carboxylic acids.
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Materials: Pentanoic-d9 acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Pentanoic-d9 acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to 50-70°C and maintain until the cessation of gas evolution (HCl and SO₂).
-
The excess thionyl chloride is removed by distillation.
-
The resulting Pentanoyl-d9 chloride is purified by vacuum distillation.
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Step 2: Synthesis of (Rac)-N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)valine Methyl Ester (Valsartan Precursor)
This is a multi-step process that involves the N-alkylation of (Rac)-Valine methyl ester with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by the conversion of the nitrile group to a tetrazole ring.
-
Materials: (Rac)-Valine methyl ester hydrochloride, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, Sodium azide (NaN₃), Triethylamine (Et₃N) or another suitable base, Zinc chloride (ZnCl₂) or another Lewis acid catalyst, appropriate solvents (e.g., Dichloromethane (DCM), Toluene).
-
Procedure (Simplified):
-
N-Alkylation: (Rac)-Valine methyl ester hydrochloride is reacted with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in the presence of a base to yield (Rac)-methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate.
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Tetrazole Formation: The resulting biphenylnitrile intermediate is then reacted with sodium azide and a Lewis acid catalyst (e.g., ZnCl₂) in a suitable solvent like toluene at elevated temperatures to form the tetrazole ring.[4]
-
The product is then worked up and purified, typically by chromatography, to yield the valsartan precursor methyl ester.
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Step 3: Synthesis of (Rac)-Valsartan-d9 Methyl Ester
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Materials: Valsartan precursor methyl ester from Step 2, Pentanoyl-d9 chloride from Step 1, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., Dichloromethane).
-
Procedure:
-
Dissolve the valsartan precursor methyl ester (1.0 eq) in the aprotic solvent.
-
Add the non-nucleophilic base (1.1 eq).
-
Cool the mixture to 0°C.
-
Slowly add Pentanoyl-d9 chloride (1.05 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
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Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (Rac)-Valsartan-d9 methyl ester.
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Step 4: Hydrolysis to (Rac)-Valsartan-d9
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Materials: (Rac)-Valsartan-d9 methyl ester, Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the crude (Rac)-Valsartan-d9 methyl ester in a mixture of THF and MeOH.
-
Add an aqueous solution of NaOH (e.g., 1 M) and stir the mixture at room temperature for several hours to overnight.[5]
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Remove the organic solvents under reduced pressure.
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Acidify the remaining aqueous solution with HCl (e.g., 1 M) to a pH of approximately 3-4, resulting in the precipitation of the product.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude (Rac)-Valsartan-d9.
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Further purification can be achieved by recrystallization or column chromatography.
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Characterization of (Rac)-Valsartan-d9
A suite of analytical techniques is employed to confirm the identity, purity, and isotopic labeling of the synthesized (Rac)-Valsartan-d9.
Analytical Workflow
Caption: Workflow for the analytical characterization of (Rac)-Valsartan-d9.
Quantitative Data
Table 1: General Properties and Isotopic Purity
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₂₀D₉N₅O₃ | [6][7] |
| Molecular Weight | 444.57 g/mol | [6] |
| Isotopic Purity (D9) | ~32% | [8] |
| Isotopic Purity (D8) | ~41% | [8] |
| Isotopic Purity (D7) | ~27% | [8] |
| Chemical Purity (HPLC) | >98% | [9] |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Valsartan | ESI+ | 436.2 | 235.2 | [10] |
| (Rac)-Valsartan-d9 | ESI+ | 445.2 | 235.2 | [10] |
Table 3: Predicted ¹H-NMR Data (in CDCl₃)
The ¹H-NMR spectrum of (Rac)-Valsartan-d9 is expected to be identical to that of non-deuterated Valsartan, with the notable exception of the signals corresponding to the pentanoyl group, which should be absent or significantly diminished.[11] The following table is based on the known spectrum of Valsartan, with the pentanoyl signals removed.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.1-7.8 | m | Aromatic protons |
| ~4.95 | m | CH-N (Valine) |
| ~4.3-4.8 | m | CH₂-N |
| ~2.2 | m | CH-(CH₃)₂ (Valine) |
| ~0.9-1.0 | m | CH-(CH₃)₂ (Valine) |
Note: The spectrum of Valsartan can be complex due to the presence of rotamers around the amide bond, leading to broadened or multiple signals for some protons.
Experimental Methodologies for Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to determine the chemical purity of (Rac)-Valsartan-d9.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile). A typical mobile phase could be a 50:50 (v/v) mixture of water:acetonitrile with 0.1% glacial acetic acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 273 nm.[12]
-
Expected Outcome: A single major peak corresponding to (Rac)-Valsartan-d9, with the purity calculated from the peak area percentage. The retention time for valsartan is reported to be around 4.6 minutes under these conditions.[12]
Mass Spectrometry (MS)
Mass spectrometry, particularly LC-MS/MS, is used to confirm the molecular weight and isotopic incorporation, and is the primary technique for its use as an internal standard.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[10]
-
Expected Outcome: The mass spectrum should show a molecular ion [M+H]⁺ at m/z 445.3, confirming the incorporation of nine deuterium atoms (a mass shift of +9 compared to the non-deuterated valsartan at m/z 436.2).[10][11] The fragmentation pattern in MS/MS should show the characteristic product ion at m/z 235.2.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for confirming the structure and the location of deuteration.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Outcome: The ¹H-NMR spectrum will show signals corresponding to the aromatic, benzylic, and valine protons of the valsartan molecule. Crucially, the signals typically found in the δ 0.8-2.5 ppm range corresponding to the protons of the pentanoyl side chain will be absent, confirming successful deuteration at this position.[11] The integration of the remaining signals should be consistent with the number of protons in the non-deuterated parts of the molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. rac-Valsartan-d9 - CAS - 1089736-73-1 | Axios Research [axios-research.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. Pentanoic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-572-5 [isotope.com]
- 7. Pentanoyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis of Valsartan | SIELC Technologies [sielc.com]
- 12. sphinxsai.com [sphinxsai.com]
